Ethyl 3-bromo-6-cyano-2-fluorobenzoate
Description
Ethyl 3-bromo-6-cyano-2-fluorobenzoate is a substituted benzoate ester with a bromine atom at position 3, a cyano group at position 6, and a fluorine atom at position 2 of the aromatic ring. The ethyl ester group at position 1 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-6(5-13)3-4-7(11)9(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVOQRYYICKHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 2-fluorobenzoate followed by cyanation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent cyanation step can be achieved using copper(I) cyanide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-6-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of ethyl 3-amino-6-cyano-2-fluorobenzoate.
Hydrolysis: Formation of 3-bromo-6-cyano-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-fluorobenzoate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
The structural and functional properties of Ethyl 3-bromo-6-cyano-2-fluorobenzoate can be compared to analogs with similar substitution patterns. Below is a detailed analysis based on available data and structural analogs.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Position and Reactivity: The 2-F, 3-Br, 6-CN arrangement in the target compound facilitates regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing effects of Br and CN, which activate the aromatic ring toward nucleophilic substitution . In contrast, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CF₃ at position 6) exhibits higher lipophilicity, making it more suitable for lipid-soluble agrochemical formulations .
Steric and Electronic Effects: The trifluoromethyl (CF₃) group in the analog increases steric bulk and electron-withdrawing capacity compared to the cyano (CN) group in the target compound. This difference reduces the reaction rate in some metal-catalyzed reactions but improves metabolic stability in vivo . The fluorine atom at position 2 in the target compound provides a balance between electronic activation and minimal steric hindrance, enabling efficient functionalization at position 3 .
Thermal Stability :
- Compounds with CF₃ substituents (e.g., the analog in Table 1) typically exhibit higher thermal stability (~20–30°C increase in decomposition temperature) compared to those with CN or F alone, due to stronger C–F bonds and reduced ring strain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
